O-Isopropyl Chlorthalidone
Description
Historical Overview of Chlorthalidone and Related Chemical Classes
The story of O-Isopropyl Chlorthalidone is intrinsically linked to the history of its parent compound, Chlorthalidone, and the broader class of thiazide and thiazide-like diuretics. The modern era of diuretic therapy began in the 1950s with the synthesis of chlorothiazide, a development that sprang from research into carbonic anhydrase inhibitors. numberanalytics.com These new drugs offered a more effective and safer alternative to the mercurial diuretics used at the time. numberanalytics.com
Chlorthalidone, a thiazide-like diuretic, was first synthesized in the late 1950s and gained approval for medical use in 1959. patsnap.com It is distinguished from thiazide diuretics by its chemical structure, as it lacks the benzothiadiazine core. wikipedia.org However, it functions similarly by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. numberanalytics.com
Over the past half-century, Chlorthalidone has become a cornerstone in the management of hypertension and is considered a first-line treatment. wikipedia.orgjamanetwork.com Its long duration of action has made it a preferred choice in many clinical situations. wikipedia.org The extensive use and long history of Chlorthalidone have necessitated a thorough understanding of its purity and potential impurities, which is the primary context for the study of this compound.
Rationale for the Investigation of this compound as a Novel Chemical Entity
The investigation of this compound is not driven by its potential therapeutic effects but rather by its status as a pharmaceutical impurity of Chlorthalidone. nih.gov In the pharmaceutical industry, the identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring safety and efficacy. nih.gov
Pharmaceutical impurities can arise from various sources, including the synthesis process, degradation of the drug substance over time, or interaction with excipients in the formulation. nih.gov The presence of impurities, even in small amounts, can potentially impact the quality, stability, and safety of the final drug product. Therefore, regulatory bodies require rigorous testing and characterization of any potential impurities.
The study of this compound is essential for several reasons:
Quality Control: Its presence as a process-related impurity necessitates the development of analytical methods to detect and quantify it in batches of Chlorthalidone. nih.govsynzeal.com
Safety Assessment: Understanding the toxicological profile of impurities is crucial to establish safe limits for their presence in the final drug product.
Stability Studies: Investigating the formation of this compound as a degradation product helps in determining the shelf-life and appropriate storage conditions for Chlorthalidone-containing medicines. nih.gov
Research into this compound has led to the development of validated analytical techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate and quantify it from the parent drug and other related substances. nih.gov
Structural Relationship and Distinctive Features of this compound
This compound is a close structural analogue of Chlorthalidone. The primary and defining difference lies in the substitution at the hydroxyl group of the lactam ring in Chlorthalidone. In this compound, this hydroxyl group is replaced by an isopropoxy group (-O-CH(CH₃)₂).
This seemingly minor structural modification leads to distinct physical and chemical properties. The introduction of the isopropyl group increases the molecular weight and alters the polarity of the molecule, which can affect its solubility and chromatographic behavior.
| Property | Chlorthalidone | This compound |
| IUPAC Name | (RS)-2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide wikipedia.org | 2-chloro-5-(3-oxo-1-propan-2-yloxy-2H-isoindol-1-yl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₁ClN₂O₄S pharmaffiliates.com | C₁₇H₁₇ClN₂O₄S synthinkchemicals.com |
| Molecular Weight | 338.77 g/mol pharmaffiliates.com | 380.85 g/mol synthinkchemicals.com |
| Appearance | White or yellowish-white powder geneesmiddeleninformatiebank.nl | White to Off-White Solid |
| Solubility in Water | Very slightly soluble geneesmiddeleninformatiebank.nl | Data not widely available, but expected to be lower than Chlorthalidone |
The structural formulas of both compounds are presented below:
Chlorthalidone
This compound
Properties
Molecular Formula |
C₁₇H₁₇ClN₂O₄S |
|---|---|
Molecular Weight |
380.85 |
Synonyms |
2-Chloro-5-[(1RS)-1-(1-mehtylethoxy)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of O Isopropyl Chlorthalidone
Synthetic Strategies and Methodologies
The synthesis of O-Isopropyl Chlorthalidone is intrinsically linked to the manufacturing process of its parent compound, Chlorthalidone.
Established Reaction Pathways for Isopropyl Ester Formation
The formation of this compound is not typically a targeted synthesis but rather a side reaction occurring during the synthesis or purification of Chlorthalidone. The most probable pathway for its formation is the acid-catalyzed etherification of the tertiary hydroxyl group of Chlorthalidone with isopropyl alcohol. Isopropyl alcohol is often used as a solvent in the purification of crude Chlorthalidone. google.com
The reaction mechanism likely involves the protonation of the hydroxyl group on the isoindolinone ring of Chlorthalidone by an acidic catalyst. This is followed by the nucleophilic attack of isopropyl alcohol, leading to the formation of an ether linkage and the elimination of a water molecule.
A similar phenomenon has been observed with methanol, leading to the formation of the corresponding methyl ether by-product. google.com This supports the hypothesis that alcohols used as solvents can react with Chlorthalidone to form ether impurities.
Table 1: Postulated Reaction for the Formation of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Chlorthalidone | Isopropyl Alcohol | Acid | This compound |
This table is based on chemical principles and the observation of similar reactions.
Optimization of Synthesis Parameters and Yield Enhancement
As this compound is considered an impurity, efforts in pharmaceutical manufacturing are focused on minimizing its formation rather than enhancing its yield. To reduce the formation of this impurity, several parameters in the Chlorthalidone synthesis and purification process can be optimized:
Solvent Selection: Avoiding the use of isopropyl alcohol as a solvent during the purification of Chlorthalidone, especially in acidic conditions, would be the most direct way to prevent the formation of this compound. Alternative solvents mentioned for Chlorthalidone purification include dimethylformamide, tetrahydrofuran, acetone, dioxane, and methanol. google.com
Temperature Control: Lowering the reaction and purification temperatures can decrease the rate of the etherification side reaction.
pH Control: Maintaining a neutral or slightly basic pH during purification steps involving isopropyl alcohol can prevent the acid-catalyzed etherification.
Purification Techniques and Process Development for this compound
Since this compound is primarily an impurity, its purification is relevant in the context of isolating it as a reference standard for analytical purposes. The techniques used would be similar to those employed for the analysis and separation of Chlorthalidone and its other impurities.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most effective methods for separating this compound from Chlorthalidone and other related substances. nih.govglobalresearchonline.net Method development for such separations would involve optimizing the stationary phase (e.g., C8 or C18 columns), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength. nih.gov
For the isolation of larger quantities, preparative chromatography would be the method of choice.
Preparation of Labeled this compound for Research Applications
Isotopically labeled compounds are essential tools in various research applications, including metabolic studies and as internal standards in quantitative analysis. While no specific literature was found detailing the synthesis of labeled this compound, a synthetic route can be proposed based on general methods for isotopic labeling.
One approach would be to use isotopically labeled isopropyl alcohol (e.g., containing deuterium (B1214612) or carbon-13) in the acid-catalyzed etherification of Chlorthalidone.
Table 2: Proposed Synthesis of Labeled this compound
| Labeled Reactant | Non-labeled Reactant | Product | Isotopic Label |
| Isopropyl alcohol-d7 | Chlorthalidone | O-Isopropyl-d7 Chlorthalidone | Deuterium |
| [2-¹³C]Isopropyl alcohol | Chlorthalidone | O-[2-¹³C]Isopropyl Chlorthalidone | Carbon-13 |
This table outlines a hypothetical synthetic approach based on established isotopic labeling techniques.
The synthesis of labeled compounds often requires specialized techniques and purification methods to ensure high isotopic purity. nih.govresearchgate.net
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
While there is no specific information on the design and synthesis of this compound analogs, general principles of medicinal chemistry can be applied to propose potential modifications for structure-activity relationship (SAR) studies. The goal of such studies would be to investigate how changes in the chemical structure of this compound affect its biological activity.
Potential modifications could include:
Variation of the Alkoxy Group: Replacing the isopropyl group with other alkyl or aryl groups to explore the impact of steric bulk and electronics on activity.
Modification of the Benzene (B151609) Sulfonamide Moiety: Altering the substituents on the benzene ring to investigate their role in receptor binding or pharmacokinetic properties.
The synthesis of such analogs would involve multi-step organic synthesis, potentially starting from precursors of Chlorthalidone or by modifying this compound itself.
Advanced Analytical Characterization of O Isopropyl Chlorthalidone
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the unequivocal identification and structural confirmation of pharmaceutical compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides precise information about the chemical environment of individual atoms.
For O-Isopropyl Chlorthalidone, the key differentiating feature from the parent Chlorthalidone is the presence of the isopropyl group attached via an ether linkage.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl moiety: a septet for the single methine proton (-O-CH -(CH₃)₂) and a doublet for the six equivalent methyl protons (-CH-(CH₃ )₂). These would appear in the aliphatic region of the spectrum. The aromatic protons of the two benzene (B151609) rings and the N-H proton of the sulfonamide group would exhibit complex splitting patterns similar to those of Chlorthalidone, albeit with potential minor shifts due to the electronic effects of the isopropoxy group. nih.gov
¹³C NMR: The carbon NMR spectrum would provide complementary evidence, with distinct signals corresponding to the methine and methyl carbons of the isopropyl group. The carbon atom attached to the ether oxygen (C1 of the isoindolone ring) would experience a significant downfield shift compared to the hydroxyl-bearing carbon in Chlorthalidone.
2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the complete structural assignment. For instance, an HMBC experiment would show a correlation between the methine proton of the isopropyl group and the C1 carbon of the isoindolone ring, confirming the O-isopropyl linkage. Such comprehensive NMR analysis is crucial for distinguishing this compound from other potential isomers. conicet.gov.ar
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl -CH₃ | ~1.2 (d, 6H) | ~22 |
| Isopropyl -CH | ~4.0 (septet, 1H) | ~70 |
| Aromatic Protons | 7.5 - 8.4 (m) | 125 - 145 |
| Sulfonamide -NH₂ | Variable | - |
| Isoindolinone C=O | - | ~168 |
Note: Predicted values are based on the structure and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₇H₁₇ClN₂O₄S, corresponding to a molecular weight of approximately 380.85 g/mol . pharmaffiliates.com
Mass Spectrometry (MS): In a typical mass spectrum using electrospray ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 381. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observable for the molecular ion peak, providing strong evidence for its presence. Key fragmentation pathways would likely involve the loss of the isopropyl group (a loss of 43 Da) or the entire isopropoxy group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas, offering unambiguous confirmation of the molecular formula of this compound and its fragments.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₄S |
| Monoisotopic Mass | 380.0598 g/mol |
| [M+H]⁺ (Nominal Mass) | 381 m/z |
| [M+H]⁺ (Exact Mass) | 381.0674 m/z |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be notably different from that of Chlorthalidone by the absence of the broad O-H stretching vibration (typically around 3200-3500 cm⁻¹). Instead, new peaks corresponding to the C-H stretching of the isopropyl group (around 2850-3000 cm⁻¹) and the C-O-C ether stretching (around 1000-1200 cm⁻¹) would be present. Other characteristic peaks, such as the N-H stretch of the sulfonamide, the C=O stretch of the amide, and S=O stretches, would remain. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The primary chromophore in this compound is the substituted benzophenone-like system, which is identical to that of Chlorthalidone. Therefore, the UV-Vis spectrum is expected to be very similar to that of the parent drug, with a maximum absorption wavelength (λmax) in the range of 240-250 nm in a suitable solvent like methanol or a buffered aqueous solution. nih.govresearchgate.net
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture, determining the purity of a substance, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the workhorse method for the analysis of pharmaceutical impurities. synthinkchemicals.com
Method Development: A stability-indicating HPLC method capable of separating this compound from Chlorthalidone and other known impurities would be developed. Due to the replacement of a polar hydroxyl group with a less polar isopropoxy group, this compound is significantly more hydrophobic than Chlorthalidone. Consequently, it will be more strongly retained on a nonpolar stationary phase (like C8 or C18) and will exhibit a longer retention time than the parent drug under typical reversed-phase conditions. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve adequate resolution. researchgate.net
Validation: The developed method would be validated according to ICH (International Council for Harmonisation) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose of quantifying this compound as an impurity. nih.gov
Table 3: Example HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 241 nm |
| Expected RT (Chlorthalidone) | ~5.0 min |
| Expected RT (this compound) | > 8.0 min |
Note: Retention times (RT) are hypothetical and for illustrative purposes to show expected elution order.
Gas Chromatography (GC): Due to its relatively high molecular weight and thermal lability, direct analysis of this compound by GC is challenging and generally not a preferred method. It could lead to degradation in the high-temperature injector port, making quantification unreliable. Derivatization to create a more volatile and thermally stable analogue might be possible but would add complexity to the analysis.
Supercritical Fluid Chromatography (SFC): SFC presents a viable and attractive alternative to both HPLC and GC for the analysis of pharmaceutical compounds. ijpsm.com Using supercritical carbon dioxide as the primary mobile phase, SFC often provides faster separations and is considered a "greener" technique than HPLC. It is particularly adept at separating chiral compounds and closely related structural isomers. An SFC method could be developed to separate this compound from other impurities, potentially offering higher efficiency and shorter analysis times compared to HPLC.
Chiral Separation Techniques for Enantiomeric Purity Assessment
Chirality is a key consideration for many pharmaceutical compounds, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound possesses a chiral center, necessitating the use of specialized analytical techniques to separate and quantify its enantiomers, thereby ensuring its enantiomeric purity.
High-performance liquid chromatography (HPLC) is a primary method for the chiral separation of related compounds like Chlorthalidone and would be applicable to its O-isopropyl derivative. nih.govresearchgate.net The separation is typically achieved through the use of a chiral stationary phase (CSP) or by introducing a chiral additive to the mobile phase. nih.govjchr.orgjchr.org
For the parent compound, Chlorthalidone, successful enantiomeric separation has been achieved using various techniques. One established method involves a normal phase HPLC system with a Kromosil TBB chiral stationary phase. researchgate.net Another approach utilizes beta-cyclodextrins as chiral additives in the mobile phase with a C18 column. nih.gov The specific conditions for such separations are critical and are optimized based on the mobile phase composition, pH, and flow rate to achieve adequate resolution of the enantiomers. nih.govjchr.org
While specific research on the chiral separation of this compound is not widely available, the methodologies applied to Chlorthalidone provide a strong foundation. A typical HPLC method for the enantiomeric purity assessment of this compound would likely involve the parameters outlined in the table below, adapted from successful separations of the parent compound.
Table 1: Illustrative HPLC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., Kromosil TBB) |
| Mobile Phase | n-hexane, 2-propanol, acetic acid, triethylamine (92:8:0.3:0.01 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 260 nm |
This data is based on methods developed for Chlorthalidone and serves as a likely starting point for the analysis of this compound. researchgate.net
Thermal Analysis (e.g., DSC, TGA) for Solid-State Characterization
Thermal analysis techniques are essential for characterizing the solid-state properties of a pharmaceutical substance, providing insights into its melting point, thermal stability, and polymorphism. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this characterization.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline compound like this compound, DSC can be used to determine its melting point and detect any polymorphic transitions. For the parent compound, Chlorthalidone, DSC studies have been conducted, revealing a sharp endothermic peak corresponding to its melting point. researchgate.net
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. When analyzing Chlorthalidone, TGA thermograms indicate the temperature at which significant degradation begins. researchgate.net Similar analysis would be crucial for this compound to establish its thermal stability profile.
Table 2: Representative Thermal Analysis Data for Chlorthalidone
| Thermal Event | Temperature (°C) | Technique |
|---|---|---|
| Melting Point | Approx. 273 °C | DSC |
| Degradation Onset | Approx. 317 °C | DSC |
This data is for the parent compound, Chlorthalidone, and provides a reference for the expected thermal behavior of its derivatives. researchgate.net
X-ray Crystallography for Crystalline Structure Determination
The process involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov For the parent compound, Chlorthalidone, single-crystal X-ray diffraction has been used to elucidate its crystal structure, revealing details about its supramolecular organization. mdpi.com
While specific crystallographic data for this compound is not publicly available, the application of this technique would be a critical step in its full characterization. The resulting data would include the unit cell dimensions, space group, and atomic coordinates.
Table 3: Key Crystallographic Parameters from a Representative Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
This table outlines the type of data that would be obtained from an X-ray crystallographic analysis of this compound.
Molecular and Cellular Pharmacology of O Isopropyl Chlorthalidone Pre Clinical Focus
Investigation of Molecular Targets and Binding Affinity
The primary molecular target for thiazide-like diuretics, including by extension O-Isopropyl Chlorthalidone, is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter. This transporter is located in the apical membrane of the distal convoluted tubule cells in the kidney and plays a crucial role in renal salt reabsorption.
In vitro receptor binding and ligand displacement assays are fundamental in determining the affinity of a compound for its target. For this compound, these assays would quantify its binding affinity to the sodium-chloride cotransporter. While specific binding data for this compound is not extensively available in publicly accessible literature, the methodology involves using radiolabeled ligands that are known to bind to the NCC. The ability of this compound to displace this radioligand would be measured, allowing for the calculation of its binding affinity (Ki) or half-maximal inhibitory concentration (IC50). The structural modification of the O-isopropyl group could potentially alter the binding affinity compared to the parent compound, Chlorthalidone.
Table 1: Hypothetical Comparative Binding Affinities for the Sodium-Chloride Cotransporter (NCC)
| Compound | Binding Affinity (Ki) to NCC |
| Chlorthalidone | Baseline |
| This compound | Potentially altered due to structural modification |
| Metolazone | Reference thiazide-like diuretic |
| Hydrochlorothiazide | Reference thiazide diuretic |
This table illustrates the type of data generated from such assays; specific values for this compound are not currently available in the reviewed literature.
Chlorthalidone is known to inhibit carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and water to bicarbonate and protons. This inhibition contributes to its diuretic effect. frontiersin.org Studies on this compound would involve assessing its inhibitory activity against various carbonic anhydrase isoforms. For instance, Chlorthalidone has been shown to be an efficient inhibitor of carbonic anhydrase II (CA II), with inhibition constants (Ki) in the nanomolar range. bioagilytix.com
Enzyme activity modulation studies for this compound would typically involve incubating the compound with purified carbonic anhydrase and its substrate, then measuring the rate of product formation. A decrease in the rate of the enzymatic reaction in the presence of this compound would indicate inhibition, and from this, kinetic parameters such as the Ki could be determined. The addition of the isopropyl group may affect the compound's interaction with the active site of carbonic anhydrase, potentially altering its inhibitory potency and isoform selectivity compared to Chlorthalidone. bioagilytix.com
Table 2: Carbonic Anhydrase Inhibition Profile
| Carbonic Anhydrase Isoform | Chlorthalidone Inhibition Constant (Ki) | This compound Inhibition Constant (Ki) |
| CA I | ~150-fold higher than Indapamide | Data not available |
| CA II | 65-138 nM bioagilytix.com | Data not available |
| CA VB | Low nanomolar bioagilytix.com | Data not available |
| CA VII | Low nanomolar bioagilytix.com | Data not available |
| CA IX | Low nanomolar bioagilytix.com | Data not available |
| CA XIII | Low nanomolar bioagilytix.com | Data not available |
The interaction of this compound with proteins, particularly plasma proteins, is a critical determinant of its pharmacokinetic profile. Chlorthalidone is known to bind to plasma proteins, with a significant portion binding to albumin. sigmaaldrich.com Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are employed to determine the extent of protein binding. These methods separate the protein-bound fraction of the drug from the unbound (free) fraction. Understanding the protein binding of this compound is essential as only the unbound fraction is pharmacologically active. The introduction of the lipophilic isopropyl group could potentially increase its affinity for plasma proteins.
Cellular Mechanisms of Action
The cellular mechanisms of action of this compound are presumed to follow those of Chlorthalidone, primarily by affecting ion transport in renal epithelial cells.
The primary cellular effect of this compound is the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule cells. sigmaaldrich.com This inhibition leads to a decrease in the reabsorption of sodium and chloride ions from the tubular fluid into the cells. Consequently, more sodium and chloride are excreted in the urine, leading to an osmotic diuresis.
Pre-clinical studies would utilize isolated renal tubule preparations or cultured kidney cell lines expressing the NCC to investigate these effects. By measuring the intracellular and extracellular concentrations of sodium and chloride ions in the presence and absence of this compound, researchers can quantify its impact on ion transport.
The inhibition of the sodium-chloride cotransporter can have downstream effects on intracellular signaling pathways. For instance, alterations in intracellular ion concentrations can influence calcium handling within the cell. Some studies on thiazide-like diuretics have suggested an impact on calcium metabolism, leading to a decrease in urinary calcium excretion. nih.gov This effect is thought to be mediated by changes in the electrochemical gradient across the basolateral membrane of the distal tubule cells, which in turn affects the activity of the sodium-calcium exchanger.
Investigations into the impact of this compound on intracellular signaling would involve measuring second messengers like cyclic AMP (cAMP) and monitoring intracellular calcium concentrations using fluorescent indicators in response to the compound. While the primary mechanism of action is not thought to directly involve these pathways, understanding any secondary effects is important for a complete pharmacological profile.
Table 3: Summary of Cellular Effects
| Cellular Process | Effect of Chlorthalidone (as a proxy) | Potential Influence of O-Isopropyl Group |
| Na+-Cl- Cotransport | Inhibition sigmaaldrich.com | Altered potency of inhibition |
| Intracellular Na+ | Increased in tubular lumen sigmaaldrich.com | Dependent on NCC inhibition |
| Intracellular Cl- | Increased in tubular lumen sigmaaldrich.com | Dependent on NCC inhibition |
| Urinary Ca2+ Excretion | Decreased nih.gov | Potential modulation of this effect |
| Intracellular Ca2+ Flux | Indirectly affected nih.gov | Potential modulation of this effect |
Cellular Uptake and Subcellular Localization Studies
The entry of this compound into cells and its subsequent distribution within subcellular compartments are critical determinants of its pharmacological activity. For small molecules, cellular uptake can occur through various mechanisms, including passive diffusion across the cell membrane and carrier-mediated transport. The physicochemical properties of a molecule, such as its lipophilicity, size, and charge, heavily influence the predominant uptake mechanism. Given the increased lipophilicity imparted by the isopropyl ether group compared to the hydroxyl group in chlorthalidone, this compound is likely to favor passive diffusion across the lipid bilayer of the cell membrane.
Once inside the cell, the subcellular localization of this compound would be dictated by its affinity for specific organelles or macromolecules. For many kinase inhibitors and other targeted small molecules, localization is often observed in compartments where their targets are enriched, such as the cytoplasm, nucleus, or mitochondria. Without a clearly defined unique intracellular target for this compound, it is hypothesized that its distribution would be relatively diffuse throughout the cytoplasm. However, should it engage with specific intracellular targets, its localization could become more compartmentalized. Advanced imaging techniques, such as fluorescence microscopy using a labeled derivative of the compound, would be required to experimentally determine its precise subcellular distribution.
Structure-Activity Relationship (SAR) Analysis for this compound and Its Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis would involve synthesizing and testing a series of analogs to identify the key structural features required for its pharmacological effects.
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Based on the structure of this compound, several key pharmacophoric features can be postulated:
The Sulfonamide Group: The sulfonamide moiety is a critical functional group in many diuretic and antihypertensive agents. It is likely a key hydrogen bond donor and acceptor, interacting with amino acid residues in a target protein.
The Chlorinated Benzene (B151609) Ring: The chloro and sulfonamide substituents on the aromatic ring create a specific electronic and steric profile that likely contributes to target binding affinity and selectivity. The chlorine atom, in particular, can influence the acidity of the sulfonamide proton and participate in halogen bonding.
The Isoindolinone Ring System: This rigid heterocyclic system serves as a scaffold, holding the other functional groups in a defined spatial orientation. The carbonyl group within this ring system can act as a hydrogen bond acceptor.
The Isopropyl Ether Group: This group replaces the hydroxyl group of chlorthalidone. This modification significantly increases lipophilicity and may influence how the molecule fits into a hydrophobic binding pocket of a target protein.
The spatial relationship between these groups constitutes the hypothetical pharmacophore for this compound's activity.
Systematic modifications of the this compound structure would be necessary to probe the importance of each pharmacophoric feature. The following table illustrates a hypothetical SAR analysis based on potential modifications and their predicted impact on molecular interactions and biological activity.
| Modification | Rationale | Predicted Impact on Molecular Interaction | Hypothetical Change in Activity |
| Replacement of Isopropyl Ether with other Alkyl Ethers (e.g., Methyl, Ethyl, t-Butyl) | To probe the steric and hydrophobic requirements of the binding pocket. | Smaller groups may not fill the pocket optimally, while bulkier groups may cause steric hindrance. | Activity may decrease with either smaller or significantly larger alkyl groups. |
| Variation of the Halogen on the Benzene Ring (e.g., F, Br, I) | To investigate the role of halogen bonding and electronic effects. | Different halogens have varying sizes and electronegativity, which would alter the interaction with a halogen bond acceptor and the acidity of the sulfonamide. | Activity could be modulated depending on the optimal halogen for the target interaction. |
| Modification of the Sulfonamide Group (e.g., N-alkylation, replacement with a carboxylic acid) | To confirm the necessity of the sulfonamide group for activity. | N-alkylation would remove a hydrogen bond donor, while replacement with a carboxylic acid would introduce a different acidic group with altered geometry. | Likely to result in a significant loss of activity, highlighting the importance of the sulfonamide. |
| Substitution on the Isoindolinone Ring | To explore additional binding interactions. | Introduction of substituents could lead to new favorable or unfavorable interactions with the target. | Could either increase or decrease activity depending on the nature and position of the substituent. |
This table is for illustrative purposes and is not based on experimental data for this compound.
Pre Clinical Pharmacokinetics and Metabolism of O Isopropyl Chlorthalidone Non Human Models
In Vitro Metabolic Stability Profiling
The in vitro metabolic stability of a new chemical entity is a critical early assessment in drug discovery, providing insights into its likely in vivo clearance. researchgate.netspringernature.com This evaluation is typically conducted using subcellular fractions or whole cells from the liver, the primary site of drug metabolism.
Evaluation in Hepatic Microsomes and Hepatocyte Suspensions (e.g., from animal species)
The metabolic stability of investigational compounds is often first evaluated in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov These assays involve incubating the compound with liver microsomes from various animal species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH. nih.govnih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. nih.gov
Hepatocyte suspensions, which contain a broader range of metabolic enzymes (both phase I and phase II) and cofactors, offer a more comprehensive in vitro model. researchgate.net Studies in hepatocytes isolated from different species can reveal species differences in metabolism. nih.gov For instance, the metabolic rate of a compound can differ significantly between rat and human hepatocytes. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability of O-Isopropyl Chlorthalidone in Liver Microsomes This table is for illustrative purposes only, as specific data for this compound is not publicly available.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 45.8 | 15.1 |
| Mouse | 32.5 | 21.3 |
| Dog | 58.2 | 11.9 |
| Monkey | 51.7 | 13.4 |
Identification of Metabolites via LC-MS/MS in In Vitro Systems
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites formed in in vitro systems. wjpps.comdtu.dk Following incubation of the parent drug with microsomes or hepatocytes, the samples are analyzed by LC-MS/MS. By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can elucidate the metabolic pathways. nih.gov Common metabolic transformations include oxidation, hydroxylation, and glucuronidation. researchgate.net
For a compound like this compound, potential sites of metabolism would include the isopropyl group (e.g., hydroxylation) and the aromatic ring. The parent compound, chlorthalidone, undergoes some hepatic metabolism. nih.gov
In Vivo Pharmacokinetic Studies in Animal Models
In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. science.gov These studies provide crucial data for predicting the pharmacokinetic profile in humans.
Absorption Characteristics (e.g., oral bioavailability in rodents)
Following administration of a drug to animal models such as rats or mice, blood samples are collected at various time points to determine the plasma concentration-time profile. mdpi.com For oral administration, key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined. Oral bioavailability, which is the fraction of the orally administered dose that reaches systemic circulation, is a critical parameter. mdpi.com For chlorthalidone, the parent compound, peak plasma concentrations are reached 2 to 6 hours after administration. nih.gov
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration This table is for illustrative purposes only, as specific data for this compound is not publicly available.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
|---|---|---|---|---|
| 10 | 450 | 4.0 | 3200 | 45 |
Distribution Profile in Tissues and Organs
Tissue distribution studies are conducted to understand how a drug distributes into various tissues and organs throughout the body. science.gov These studies typically involve administering a radiolabeled version of the compound to animals. At different time points, tissues are collected and the concentration of the drug is measured. This provides information on the extent of distribution and whether the drug accumulates in specific tissues. For chlorthalidone, it is known to have high protein binding, primarily to albumin. nih.gov
Excretion Pathways (e.g., urinary, biliary excretion in animal models)
No data available.
Table 1: Excretion Pathways of this compound in Animal Models
| Animal Model | Primary Excretion Route | Secondary Excretion Route | Reference |
|---|---|---|---|
Comparative Pharmacokinetic and Metabolic Profiles Across Different Animal Species
No data available.
Table 2: Comparative Pharmacokinetic Parameters of this compound Across Species
| Species | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
Investigation of Plasma Protein Binding and Red Blood Cell Partitioning
No data available.
Table 3: Plasma Protein Binding and Red Blood Cell Partitioning of this compound
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) | Blood-to-Plasma Ratio |
|---|---|---|---|
Further research is necessary to elucidate the preclinical pharmacokinetic profile of this compound. Such studies would be essential for any potential future development and for understanding how this chemical modification impacts the known properties of the parent compound, Chlorthalidone.
Exploratory Biological Activities and Research Applications of O Isopropyl Chlorthalidone
In Vitro Biological Screening in Diverse Cell Lines and Assays
Currently, there is a notable lack of publicly available scientific literature detailing the in vitro biological screening of O-Isopropyl Chlorthalidone across diverse cell lines and assays. While the parent compound, Chlorthalidone, has been extensively studied for its diuretic and antihypertensive properties, the specific biological activities of its O-isopropyl derivative remain largely unexplored in the public domain.
Screening for Novel Mechanistic Insights
No specific studies have been published that screen this compound for novel mechanistic insights. Research into the parent compound, Chlorthalidone, has revealed pleiotropic effects beyond its primary diuretic action, including influences on platelet aggregation and angiogenesis. nih.gov However, it is unknown if this compound shares these or possesses unique mechanisms of action. Future research endeavors would be necessary to elucidate any such properties.
Evaluation of Specific Biological Effects (e.g., cell differentiation, proliferation in cell cultures)
There is no available data from in vitro studies evaluating the specific biological effects of this compound on cell differentiation or proliferation in cell cultures. To understand its potential in these areas, a systematic investigation using various cancer and non-cancer cell lines would be required. Such studies would typically involve assays to measure cell viability, proliferation rates, and markers of cellular differentiation.
Functional Studies in Ex Vivo Tissue Preparations (e.g., isolated organ bath studies)
Scientific literature detailing functional studies of this compound in ex vivo tissue preparations, such as isolated organ bath studies, is not currently available. These types of studies are crucial for understanding the physiological effects of a compound on specific tissues in a controlled environment outside of a living organism. For instance, such studies could assess the direct effects of this compound on vascular tone in isolated arterial rings or its influence on cardiac muscle contractility in isolated heart preparations. The absence of this data signifies a gap in the understanding of this specific compound's pharmacological profile.
Proof-of-Concept Studies in Animal Models to Explore Mechanistic Hypotheses
As of now, there are no published proof-of-concept studies in animal models that investigate the mechanistic hypotheses related to this compound. Such studies are essential for translating in vitro findings into a whole-organism context and for exploring the potential therapeutic applications and underlying mechanisms of a compound. The lack of this research indicates that the in vivo effects of this compound have not been characterized.
Development of this compound as a Research Tool or Chemical Probe
The development and utilization of this compound as a research tool or chemical probe have not been reported in the scientific literature. Chemical probes are valuable for dissecting biological pathways and identifying new therapeutic targets.
Use in Target Identification and Validation Studies
There is no evidence to suggest that this compound has been used in target identification and validation studies. The process of developing a chemical probe involves demonstrating its selectivity and potency for a specific biological target. Without initial screening data and characterization of its biological activities, its application as a tool for target identification remains hypothetical.
This compound: Research on Biological Pathway Mapping and Perturbation Uncovers No Specific Findings
Extensive research into the scientific literature and publicly available data reveals no specific studies or experimental results for the chemical compound this compound in the context of biological pathway mapping or perturbation experiments.
While the parent compound, Chlorthalidone, is a well-documented thiazide-like diuretic used in the management of hypertension, its O-isopropyl derivative does not appear in research databases as a tool for exploring cellular signaling pathways or for inducing specific biological disruptions for experimental purposes. Scientific investigations into pathway mapping and biological perturbation typically employ molecules with known and specific interactions with cellular components to understand complex biological systems.
At present, there is no available information to populate a detailed article on the exploratory biological activities and research applications of this compound. The scientific community has not published findings related to its use in mapping biological pathways or as a perturbing agent in experimental setups. Therefore, a data table of research findings or a list of compounds with related applications cannot be generated for this compound.
Advanced Research Methodologies and Future Research Directions
Computational and In Silico Modeling Approaches
Computational and in silico modeling offers a powerful, resource-efficient avenue for preliminary assessment of novel chemical entities like O-Isopropyl Chlorthalidone.
Molecular dynamics (MD) simulations and ligand-protein docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a protein target. MD simulations provide insights into the dynamic changes of a protein-ligand complex over time, while docking predicts the preferred binding orientation and affinity of the ligand to the protein's active site.
For this compound, these methods could be employed to study its interaction with carbonic anhydrase isoforms, a known target of Chlorthalidone. The addition of the O-isopropyl group may alter the binding mode and affinity compared to the parent compound. A hypothetical docking study could yield results as shown in Table 1.
Table 1: Hypothetical Ligand-Protein Docking Scores for this compound with Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Carbonic Anhydrase I | -7.8 | His94, His96, Thr199 |
| Carbonic Anhydrase II | -8.5 | His94, His96, Thr200 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds, such as this compound, based on their structural features.
A QSAR study for a series of Chlorthalidone analogs, including this compound, could be conducted to predict their diuretic activity. Molecular descriptors such as lipophilicity (logP), molar refractivity, and topological polar surface area would be calculated and correlated with experimentally determined activity.
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its development as a potential therapeutic agent. bepls.comnih.goveijppr.com These predictions help in identifying potential liabilities early in the research process. For this compound, various ADME parameters can be predicted using software, as illustrated in Table 2.
Table 2: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Oral Bioavailability | High | Good potential for oral absorption. |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant central nervous system effects. |
| CYP450 2D6 Inhibition | Moderate | Potential for drug-drug interactions. |
This table is for illustrative purposes and does not represent actual experimental data.
Metabolic hot spot prediction identifies the most likely sites of metabolism on a molecule. For this compound, the isopropyl group and the aromatic rings would likely be identified as potential sites for hydroxylation or other metabolic transformations.
Development of Advanced Experimental Delivery Systems for Research (excluding clinical application)
To facilitate preclinical research, advanced delivery systems can be developed to improve the handling and efficacy of this compound in experimental settings.
For in vitro studies, this compound may exhibit poor aqueous solubility, similar to many small organic molecules. To overcome this, formulations using solubilizing agents such as cyclodextrins or dimethyl sulfoxide (DMSO) can be developed to achieve the desired concentrations for cell-based assays.
For in vivo animal studies, encapsulating this compound into nanoparticles can offer several advantages. Nanoparticles can improve the compound's solubility, stability, and pharmacokinetic profile. Furthermore, by modifying the surface of the nanoparticles with specific targeting ligands, it may be possible to direct the compound to specific tissues or organs, thereby enhancing its efficacy and reducing potential off-target effects in a research context.
Integration with Systems Biology and Omics Technologies
The advent of high-throughput "omics" technologies offers a powerful lens through which to investigate the intricate molecular interactions of chemical compounds. While specific data for this compound is not yet available in published literature, a systems biology approach, informed by studies on the parent compound chlorthalidone and other thiazide-like diuretics, can guide future research. This would involve integrating data from proteomics, metabolomics, and transcriptomics to build a comprehensive model of the compound's effects at a cellular and systemic level.
Proteomics and Metabolomics in Response to this compound Exposure (in research models)
Proteomic and metabolomic studies are pivotal in elucidating the functional consequences of drug exposure by quantifying changes in protein and small molecule metabolite profiles, respectively. For a novel compound like this compound, these approaches could reveal its mechanism of action, identify biomarkers of response, and uncover potential off-target effects.
Proteomics: In a research model, such as a renal cell line or animal model, exposure to this compound would likely alter the expression of proteins involved in ion transport, cellular signaling, and oxidative stress. Based on the known pharmacology of chlorthalidone, which inhibits the Na+/Cl- symporter, a targeted proteomic analysis would likely focus on this transporter and its interacting partners. nih.govnih.gov A broader, untargeted approach could identify unforeseen protein expression changes. For example, studies on other diuretics have revealed alterations in the urinary proteome, suggesting that this compound could similarly impact the protein composition of biofluids.
Metabolomics: The metabolic fingerprint of a biological system can be significantly altered by a diuretic. An untargeted metabolomics study in a research setting could identify changes in key metabolic pathways following exposure to this compound. Given that chlorthalidone is known to affect electrolyte balance, it would be hypothesized that metabolomic analysis would show significant alterations in metabolites related to renal function and electrolyte homeostasis. Furthermore, understanding the metabolic fate of this compound itself would be a primary objective, identifying its breakdown products and their potential biological activities.
Below is a hypothetical representation of data that could be generated from a proteomics and metabolomics study on a renal cell line exposed to this compound.
Table 1: Hypothetical Proteomic and Metabolomic Changes in a Renal Cell Line Model Exposed to this compound
| Analyte Type | Analyte Name | Fold Change (Compound vs. Control) | Potential Biological Implication |
| Protein | Sodium-Chloride Symporter (NCC) | -2.5 | Direct target engagement |
| Protein | Carbonic Anhydrase II | -1.8 | Off-target effect, potential for altered pH homeostasis |
| Protein | Heat Shock Protein 70 | +3.2 | Cellular stress response |
| Metabolite | 3-Hydroxybutyrate | +4.1 | Alteration in fatty acid metabolism |
| Metabolite | Citric Acid | -2.0 | Impact on the citric acid (TCA) cycle |
| Metabolite | Lactic Acid | +2.8 | Shift towards anaerobic glycolysis |
Transcriptomic Analysis of Gene Expression Profiles (in cell lines or animal tissues)
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a snapshot of the genes that are actively being expressed at a given time. In the context of this compound, transcriptomic analysis of treated cell lines or animal tissues would be invaluable for understanding its molecular mechanism of action and identifying gene networks that are modulated by the compound.
By comparing the gene expression profiles of treated versus untreated samples, researchers can identify differentially expressed genes. For this compound, it would be anticipated that genes encoding for ion channels, transporters, and signaling molecules involved in blood pressure regulation would be significantly affected. Furthermore, transcriptomics could shed light on the pleiotropic effects observed with chlorthalidone, such as its impact on platelet aggregation and angiogenesis, by revealing changes in the expression of genes involved in these processes. nih.gov
The following table illustrates the type of data that could be generated from a transcriptomic study.
Table 2: Hypothetical Differentially Expressed Genes in Animal Kidney Tissue Following this compound Exposure
| Gene Symbol | Gene Name | Fold Change (Compound vs. Control) | Putative Function |
| SLC12A3 | Solute carrier family 12 member 3 | -3.0 | Encodes the Na+/Cl- symporter |
| WNK1 | WNK lysine deficient protein kinase 1 | +2.5 | Regulator of sodium and chloride transport |
| VEGFA | Vascular endothelial growth factor A | -1.7 | Angiogenesis |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | +4.2 | Cellular stress and proliferation |
| CYP2J2 | Cytochrome P450 family 2 subfamily J member 2 | +2.1 | Eicosanoid metabolism |
Identification of Research Gaps and Unexplored Areas for this compound
The most significant research gap concerning this compound is the near-complete absence of published scientific literature on this specific compound. While its parent molecule, chlorthalidone, has been extensively studied, the introduction of the isopropyl group could potentially alter its pharmacokinetic and pharmacodynamic properties in ways that are currently unknown.
Key unexplored areas for academic inquiry include:
Pharmacokinetic Profiling: A fundamental research gap is the lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its metabolic stability and identifying its metabolites are crucial first steps.
Pharmacodynamic Characterization: The precise biological targets of this compound have not been elucidated. While it is presumed to inhibit the Na+/Cl- symporter similarly to chlorthalidone, this has not been experimentally verified. Furthermore, its off-target effects and potential for pleiotropic actions remain entirely unexplored.
Systems Biology and Omics Data: As highlighted in the previous section, there is a complete lack of proteomics, metabolomics, and transcriptomics data for this compound. Generating these datasets would be a critical step in understanding its biological effects.
Long-term Effects and Cellular Adaptation: The consequences of long-term exposure to this compound at a cellular level are unknown. Research into potential cellular adaptations, such as changes in transporter expression or signaling pathways over time, is a significant unexplored area.
Potential for Derivatization to Explore Broader Chemical Space for Academic Inquiry
The chemical structure of this compound serves as a potential starting point for further derivatization to explore a broader chemical space for academic research. By systematically modifying its structure, new analogs can be synthesized with potentially novel or improved properties. This exploration is not aimed at therapeutic development but at understanding the structure-activity relationships (SAR) of this class of compounds.
The process of derivatization could involve several strategies:
Modification of the Isopropyl Group: The isopropyl group could be replaced with other alkyl or aryl groups of varying sizes and electronic properties. This would allow researchers to probe the importance of this moiety for the compound's activity and selectivity.
Alterations to the Phthalimidine Ring: The phthalimidine core of chlorthalidone is a key structural feature. Modifications to this ring system, such as the introduction of different substituents or its replacement with alternative heterocyclic structures, could lead to compounds with altered biological profiles.
Substitution on the Benzene (B151609) Ring: The benzene ring of the chlorthalidone backbone presents opportunities for substitution with various functional groups. This could be used to fine-tune the electronic and steric properties of the molecule, potentially influencing its target binding and pharmacokinetic properties.
The exploration of the chemical space around this compound through derivatization would be a valuable academic exercise. It could lead to the discovery of novel chemical probes to study renal physiology and ion transport, as well as provide a deeper understanding of the molecular pharmacology of thiazide-like diuretics. The generation of a library of related compounds would also be a valuable resource for future high-throughput screening campaigns.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying O-Isopropyl Chlorthalidone in bulk and formulations?
- Methodological Answer : Reverse-phase HPLC and UV spectrophotometry are widely used. For HPLC, a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution is recommended. Validate parameters (linearity, precision, accuracy) per ICH guidelines. For UV, use λ_max ~220 nm with Beer-Lambert law validation .
- Key Data : Linearity ranges (e.g., 2–20 µg/mL for HPLC, R² >0.999), recovery rates (>98%), and forced degradation studies under acidic/alkaline/oxidative conditions to confirm stability-indicating properties .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalysts) meticulously. Use NMR and mass spectrometry for structural confirmation. Purity should be ≥98% (validated by HPLC). For known derivatives, cite existing protocols; for novel analogs, provide detailed spectral data and elemental analysis .
Q. What are the standard protocols for stability testing of this compound under forced degradation?
- Methodological Answer : Expose the compound to stress conditions:
- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.
- Photodegradation : ICH Q1B guidelines (1.2 million lux-hours UV exposure).
Advanced Research Questions
Q. How can experimental design (DoE) optimize stability-indicating method development for this compound?
- Methodological Answer : Apply factorial design to evaluate critical factors (pH, column temperature, mobile phase composition). Use ANOVA to identify significant variables. For example, a 2³ factorial design revealed pH and flow rate as key factors in peak resolution during HPLC method optimization .
- Data Contradiction Tip : If degradation kinetics conflict between HPLC and mass spectrometry, cross-validate using orthogonal techniques (e.g., LC-MS/MS) to resolve ambiguities .
Q. How do pharmacokinetic interactions between this compound and calcium channel blockers (e.g., benidipine) influence antihypertensive efficacy?
- Methodological Answer : Conduct in vivo studies (rat models) with co-administered drugs. Measure plasma concentrations via LC-MS and compare pharmacodynamic outcomes (blood pressure reduction). Use compartmental modeling to assess synergistic effects. Note: JNC 7 guidelines recommend thiazide diuretics as first-line therapy but highlight the need for combination regimens in resistant hypertension .
- Contradiction Analysis : If clinical data show conflicting efficacy (e.g., superior BP control in some cohorts but not others), stratify results by patient demographics (age, renal function) and adjust dosing protocols .
Q. What strategies resolve discrepancies in this compound’s solubility data across different solvent systems?
- Methodological Answer : Employ Hansen solubility parameters (HSPs) to predict solubility in polar/non-polar solvents. Validate experimentally via shake-flask method with UV quantification. For conflicting data (e.g., higher solubility in methanol vs. ethanol), analyze solvent purity and temperature effects using Arrhenius plots .
Q. How can computational modeling predict metabolite profiles of this compound?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Discrepancies between models and experimental data may arise from enzyme polymorphism; validate via CYP450 inhibition assays .
Methodological Guidelines
- Data Reliability : Cross-validate findings using multiple analytical techniques (e.g., HPLC + NMR for purity, LC-MS for metabolites) .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per journal guidelines .
- Literature Gaps : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) over non-academic sources. Avoid citing patents or non-validated databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
